molecular formula C11H19F3N2O2 B14038017 (2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine

(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine

Cat. No.: B14038017
M. Wt: 268.28 g/mol
InChI Key: IHMWVWBSRVQKQQ-HTQZYQBOSA-N
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Description

(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine is a chemical compound with the molecular formula C11H20F3NO2 It is a piperidine derivative that features a trifluoromethyl group and a Boc (tert-butoxycarbonyl) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Boc Protection: The amino group is protected using Boc anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Chemistry: This technique allows for better control over reaction parameters and scalability.

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane complexes.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    N-oxides: Formed from oxidation reactions.

    Deprotected Amines: Resulting from reduction reactions.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The Boc-protected amino group can be deprotected under physiological conditions, revealing the active amine that can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
  • (2R,4R)-4-Methylpiperidine-2-carboxylic acid

Uniqueness

(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine is unique due to its combination of a trifluoromethyl group and a Boc-protected amino group. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it valuable in various research applications.

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-15-8(6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m1/s1

InChI Key

IHMWVWBSRVQKQQ-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN[C@H](C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC(C1)C(F)(F)F

Origin of Product

United States

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